1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Overview
Description
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C(7)H({10})N(_2)O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its structural features, which include three methyl groups and an aldehyde functional group attached to the imidazole ring. These structural elements contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the alkylation of imidazole derivatives followed by formylation. Here is a general synthetic route:
Alkylation of Imidazole: Imidazole is first alkylated using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the methyl groups at the 1, 4, and 5 positions of the imidazole ring.
Formylation: The alkylated imidazole is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl(_3)). This introduces the aldehyde group at the 2-position of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: 1,4,5-Trimethyl-1H-imidazole-2-carboxylic acid.
Reduction: 1,4,5-Trimethyl-1H-imidazole-2-methanol.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imidazole derivatives.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its imidazole ring and aldehyde group. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the additional methyl groups and aldehyde group, making it less reactive in certain contexts.
2-Methylimidazole: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
4,5-Dimethylimidazole: Lacks the aldehyde group, which limits its use in certain synthetic applications.
Uniqueness
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde group on the imidazole ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,4,5-trimethylimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPPLWUJHUAFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595114 | |
Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185910-12-7 | |
Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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